Danofloxacin Mesylate

Catalog No.
S524988
CAS No.
119478-55-6
M.F
C20H24FN3O6S
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Danofloxacin Mesylate

CAS Number

119478-55-6

Product Name

Danofloxacin Mesylate

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C20H24FN3O6S

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1

InChI Key

APFDJSVKQNSTKF-FXMYHANSSA-N

SMILES

Array

Synonyms

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-Quinolinecarboxylic Acid Mesylate; Danofloxacin Methanesulfonate; CP-76136-27; Advocin

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O

The exact mass of the compound Danofloxacin mesylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Danofloxacin mesylate (CAS 119478-55-6) is a synthetic, third-generation fluoroquinolone antibacterial agent optimized for veterinary and agricultural research applications. As the methanesulfonate salt of danofloxacin, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. From a procurement and formulation perspective, the mesylate salt is specifically engineered to overcome the severe aqueous insolubility of the danofloxacin free base, enabling the development of stable injectable solutions, sustained-release hydrogels, and high-concentration drinking water additives . Its pharmacokinetic profile is characterized by exceptionally high tissue-to-plasma partitioning, particularly in pulmonary tissues, making it a benchmark compound for modeling respiratory infection treatments and developing novel veterinary drug delivery systems [1].

Substituting danofloxacin mesylate with its free base or older in-class analogs like enrofloxacin introduces critical failures in both formulation processability and in vivo efficacy. Danofloxacin free base is practically insoluble in water (<0.1 mg/mL), which precludes its use in direct aqueous injectables or drinking water formulations without aggressive, biologically disruptive co-solvents . Furthermore, substituting with generic fluoroquinolones compromises targeted respiratory efficacy; danofloxacin mesylate achieves lung tissue concentrations that are up to 13–16 times higher than corresponding plasma levels, a partitioning efficiency not consistently matched by generic alternatives[1]. Consequently, utilizing the free base or alternative fluoroquinolones will severely bottleneck aqueous processability and artificially lower the therapeutic ceiling in pulmonary infection models.

Mesylate Salt Confers Critical Aqueous Solubility for Injectable Formulations

The selection of the mesylate salt over the free base is driven by a stark difference in aqueous solubility, which is a fundamental prerequisite for parenteral and oral liquid formulations. Danofloxacin mesylate achieves an aqueous solubility of approximately 20 mg/mL, whereas the danofloxacin free base is practically insoluble in water (<0.1 mg/mL) . This >200-fold increase in solubility eliminates the need for complex, high-toxicity solvent systems in laboratory and industrial preparations, enabling direct integration into sustained-release matrices such as chitosan/glycerophosphate lipogels and standard aqueous injectables.

Evidence DimensionAqueous Solubility
Target Compound Data20 mg/mL (Danofloxacin Mesylate)
Comparator Or Baseline<0.1 mg/mL (Danofloxacin Free Base)
Quantified Difference>200-fold increase in aqueous solubility
ConditionsStandard aqueous solvent at room temperature

Procuring the mesylate salt is mandatory for researchers and manufacturers developing aqueous injectables, drinking water additives, or hydrogel-based delivery systems where the free base would precipitate.

Exceptional Lung-to-Plasma Partitioning for Respiratory Models

Danofloxacin mesylate is uniquely suited for respiratory disease applications due to its aggressive partitioning into pulmonary tissues. In pharmacokinetic evaluations of infected models, danofloxacin achieves a maximum concentration (Cmax) in lung tissue of 4.71 µg/mL compared to just 0.28 µg/mL in plasma [1]. This results in a lung-to-plasma concentration ratio of approximately 16.8-fold. This targeted accumulation ensures that the active pharmaceutical ingredient is delivered precisely to the site of respiratory infections, outperforming generic systemic antibiotics that distribute more uniformly and fail to reach critical local therapeutic thresholds.

Evidence DimensionTissue vs. Plasma Concentration (Cmax)
Target Compound Data4.71 µg/mL (Lung Tissue)
Comparator Or Baseline0.28 µg/mL (Plasma)
Quantified Difference16.8-fold higher concentration in lung tissue
ConditionsIn vivo pharmacokinetic evaluation in Mycoplasma gallisepticum infected models

This extreme tissue partitioning makes danofloxacin mesylate the optimal choice for formulating targeted respiratory therapeutics and validating localized drug delivery models.

Superior Minimum Inhibitory Concentration (MIC) Against Veterinary Pathogens

Danofloxacin mesylate demonstrates high-potency bactericidal activity at extremely low concentrations, which is critical for minimizing dosage and reducing the risk of resistance. Against primary veterinary respiratory pathogens such as Pasteurella multocida, danofloxacin exhibits an epidemiological cutoff value and MIC threshold of ≤0.125 µg/mL [1]. In comparative pharmacokinetic/pharmacodynamic (PK/PD) integration studies, this low MIC threshold allows standard dosing regimens (e.g., 2.5 mg/kg) to easily achieve the required AUC/MIC targets for bactericidal effect, providing a distinct efficacy advantage over older-generation fluoroquinolones that require higher systemic doses to achieve equivalent pathogen eradication.

Evidence DimensionMinimum Inhibitory Concentration (MIC) Cutoff
Target Compound Data0.125 µg/mL against P. multocida
Comparator Or BaselineStandard clinical breakpoint thresholds (>1.0 µg/mL for resistant strains)
Quantified DifferenceHigh susceptibility allowing >90% Probability of Target Attainment (PTA) at standard 2.5 mg/kg doses
ConditionsIn vitro broth and serum microdilution assays combined with Monte Carlo simulations

Procuring a highly potent API ensures that downstream formulations can utilize lower active ingredient loadings, reducing raw material costs and improving the safety profile of the final veterinary product.

Development of Sustained-Release Veterinary Injectables

Because danofloxacin mesylate exhibits an aqueous solubility of ~20 mg/mL, it is the preferred API for formulating advanced in situ forming gels (e.g., lipogels) and sustained-release microspheres. Its solubility allows for high drug loading in the aqueous phase of liposomal or hydrogel matrices, a formulation strategy that is impossible to execute with the practically insoluble free base .

Pharmacokinetic Modeling of Pulmonary Drug Targeting

Given its 16.8-fold higher Cmax in lung tissue compared to plasma, danofloxacin mesylate serves as an ideal reference standard or active agent in PK/PD studies focused on respiratory drug delivery. It is heavily utilized in modeling localized treatments for Mycoplasma gallisepticum and bovine respiratory disease (BRD), where systemic plasma concentrations do not accurately reflect therapeutic efficacy at the infection site [1].

High-Concentration Drinking Water Additives for Poultry and Swine

The mesylate salt's rapid dissolution profile and high solubility limit make it specifically suitable for large-scale agricultural applications where the drug must be uniformly dissolved in drinking water systems. This prevents the precipitation and line-clogging issues associated with poorly soluble free-base fluoroquinolones .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

453.13698483 Da

Monoisotopic Mass

453.13698483 Da

Heavy Atom Count

31

Appearance

Off-White Solid

Melting Point

>300°C (dec.)

UNII

94F3SX3LEM

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Health Hazard

Health Hazard

Wikipedia

Danofloxacin mesylate

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023

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